molecular formula C6H4ClN3S B1308478 5-Chlorothiazolo[5,4-b]pyridin-2-amine CAS No. 31784-71-1

5-Chlorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1308478
CAS RN: 31784-71-1
M. Wt: 185.64 g/mol
InChI Key: WCCLUBJCLSIZOC-UHFFFAOYSA-N
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Description

The compound 5-Chlorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that is part of a broader class of chemicals with potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring fused to a pyridine ring, with a chlorine substituent and an amine group, which can be a focal point for further chemical modifications.

Synthesis Analysis

The synthesis of related heteroazine fused thiazole-2-carbonitriles has been described using a two-step route starting from Appel salt and ortho- or para-chloro substituted meta-aminoazines, yielding moderate to near quantitative yields . Another related synthesis involves the condensation of aminopyrazoles with α-acetyl γ-butyrolactone followed by cyclization with phosphorous oxychloride to produce 5-chloroethylpyrazolo[3,4-b]pyridines, which can be further converted to tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines upon treatment with primary amines .

Molecular Structure Analysis

The molecular geometry and electronic structure of a similar compound, 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, have been investigated, revealing the stable conformers and electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are indicative of the compound's potential in non-linear optical applications . The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, have been determined, providing insights into the tautomeric forms and conformational aspects of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the formation of a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showcasing the potential for diverse chemical transformations . Additionally, the conversion of aminopyrazoles into azine fused thiazole-2-carbonitriles through thermolysis and ANRORC style ring transformation has been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. These studies provide valuable information on the vibrational wavenumbers, molecular electrostatic potential surface maps, and electronic properties such as frontier orbitals and band gap energies . The crystallographic analysis has also contributed to understanding the solid-state properties, including the crystalline system, cell constants, and geometry of the molecules .

Scientific Research Applications

Synthesis and Chemical Applications

5-Chlorothiazolo[5,4-b]pyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. It's involved in the formation of complex structures like pyrazolo[3,4‐b]pyrrolo[2,3‐d]pyridines and pyrazolo[3,4‐b]pyridines. These compounds are synthesized through condensation, cyclization, and reactions with primary amines or other organic molecules, showcasing the chemical's versatility in creating diverse molecular frameworks (Toche et al., 2008), (K. Sahasrabudhe et al., 2009), (H. M. Ibrahim et al., 2011).

Biological and Medicinal Applications

Research has explored the potential of derivatives of 5-Chlorothiazolo[5,4-b]pyridin-2-amine in the medical field, particularly focusing on their anticancer properties. Compounds synthesized from this chemical have been tested against various cancer cell lines, showing promising results. The chemical's derivatives demonstrate significant bioactivity, highlighting its potential as a cornerstone in developing novel anticancer agents (K. Chavva et al., 2013), (N. Y. Megally Abdo & M. Kamel, 2015).

Novel Heterocyclic System Construction

5-Chlorothiazolo[5,4-b]pyridin-2-amine is instrumental in creating novel heterocyclic systems. The compound's derivatives are utilized in reactions with heterocyclic amines, aryl sulfonic chlorides, and other reagents to produce a variety of heterocyclic systems with potential antibacterial and antiproliferative activities. This utility underscores the chemical's role in the development of new therapeutic agents (M. Ibrahim et al., 2022), (K. Poręba et al., 2015).

Fluorescence and Photophysical Studies

5-Chlorothiazolo[5,4-b]pyridin-2-amine derivatives are also studied for their fluorescence properties. Research into the effects of substituents on the fluorescence properties of these compounds contributes valuable insights, potentially opening new avenues for their application in fluorescent materials and optical devices (Shivaraj P. Patil et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLUBJCLSIZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401393
Record name 5-chlorothiazolo[5,4-b]pyridin-2-amine
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Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazolo[5,4-b]pyridin-2-amine

CAS RN

31784-71-1
Record name 5-Chlorothiazolo[5,4-b]pyridin-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chlorothiazolo[5,4-b]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To glacial acetic acid (125 mL) pre-cooled to 5° C. were added potassium thiocyanate (93 g, 961 mmol) and 6-chloropyridin-3-amine (Q-1) (15 g, 117 mmol). The mixture was placed in a freezing mixture of ice and salt and stirred, while 10 mL of bromine in glacial acetic acid (30 mL) was added from an addition funnel at such a rate that the temperature never rose beyond 0° C. After all the bromine had been added, the solution was stirred for an additional 2 h at 0° C. and at room temperature overnight. Water (60 mL) was added quickly, and the slurry maintained at 90° C. was filtered hot. The orange filter cake was placed in the reaction flask. Glacial acetic acid (60 mL) was added to the flask. The mixture in the flask was maintained at 85° C. was filtered hot once again. The combined filtrates were cooled and neutralized with concentrated ammonia solution to pH 6. A precipitate was collected as the title compound (19 g). MS (m/z): 186 (M+1)+.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium thiocyanate (16.0 g, 165 mmol) and 6-chloropyridine-3-amine (2.6 g, 20.2 mmol) were dissolved in acetic acid (52 mL). To the solution was added dropwise a solution of bromine (3.2 mL, 62.5 mmol) in acetic acid (12 mL) under cooling in a water bath, and the mixture was stirred for 2 hr. The mixture was allowed to warm to room temperature and stirred for 10 hr, and water (30 mL) was added. The reaction mixture was filtered at 85° C., and the insoluble material was suspended in acetic acid (50 mL) and filtered. The obtained filtrate was neutralized with aqueous ammonia solution, and the precipitated solid was collected by filtration and recrystallized from methanol to give the title compound (2.0 g, 54%) as white crystals.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YT Jeon, W Yang, JX Qiao, L Li, R Ruel… - Bioorganic & Medicinal …, 2014 - Elsevier
Spiropiperidine indoline-substituted diaryl ureas had been identified as antagonists of the P2Y 1 receptor. Enhancements in potency were realized through the introduction of a 7-…
Number of citations: 20 www.sciencedirect.com
W Yang, Y Wang, A Lai, JX Qiao… - Journal of medicinal …, 2014 - ACS Publications
Adenosine diphosphate (ADP)-mediated platelet aggregation is signaled through two distinct G protein-coupled receptors (GPCR) on the platelet surface: P2Y 12 and P2Y 1 . Blocking …
Number of citations: 39 pubs.acs.org
F BAGHDAD - 2020 - dspace.univ-tiaret.dz
Le présent travail comporte une recherche fondamentale et originale sur une classes de composés "les pénicillines et thiazoles", dans le but est de prédire la réactivité chimique et l’…
Number of citations: 0 dspace.univ-tiaret.dz

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